Phenol, 4-(1-methylbutyl)-

説明

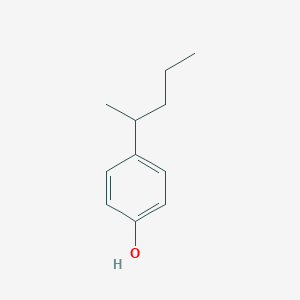

Phenol, 4-(1-methylbutyl)-, also known as Phenol, 4-(1-methylbutyl)-, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 4-(1-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7947. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4-(1-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(1-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Phenol, 4-(1-methylbutyl)-, also known as 4-tert-pentylphenol, is a phenolic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antioxidant, and possible therapeutic effects.

- Chemical Formula : CHO

- CAS Number : 25735-67-5

- Molecular Weight : 178.27 g/mol

1. Antioxidant Properties

Research indicates that phenolic compounds, including 4-(1-methylbutyl)-, may exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress.

A study highlighted the antioxidant capacity of various phenolic compounds, demonstrating that 4-(1-methylbutyl)- can scavenge free radicals effectively. The compound showed an IC value comparable to well-known antioxidants, indicating its potential use in preventing oxidative damage in biological systems.

2. Antimicrobial Activity

Phenol derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that 4-(1-methylbutyl)- exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Endocrine Disruption Potential

The compound has been evaluated for its endocrine-disrupting potential. Studies indicate that exposure to certain concentrations can affect hormone signaling pathways. Specifically, it was noted that at higher doses, there was an upregulation of stress proteins in melanocytes, which could suggest a role in immune modulation and potential sensitization to autoimmune responses .

The biological activity of 4-(1-methylbutyl)- is largely attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules.

- Aromatic Ring : Contributes to hydrophobic interactions with lipid membranes.

- Alkyl Chain : Enhances lipophilicity, aiding in membrane penetration.

These interactions can influence the structural integrity and function of proteins and nucleic acids within cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-(1-methylbutyl)-:

- One study demonstrated that at concentrations as low as 250 µM, the viability of certain melanocyte cell lines was significantly reduced, indicating potential cytotoxic effects .

- Another investigation into the compound's effects on fibroblasts revealed that while primary fibroblast cultures were less sensitive than melanocytes, significant cytotoxicity was observed at higher concentrations (1 mM) .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 176.25 g/mol

- Structural Characteristics : Isobutylphenol features a hydroxyl group (-OH) attached to a phenolic ring with a branched alkyl chain, which influences its reactivity and solubility.

Industrial Applications

1. Manufacturing of Antioxidants and Lubricants

- Isobutylphenol is utilized in the formulation of antioxidants that protect materials from oxidative degradation. It is also used in lubricants to enhance performance and stability under high temperatures.

2. Fragrance and Flavoring Agents

- The compound serves as a key ingredient in the production of fragrances due to its pleasant odor profile. It is incorporated into various consumer products, including perfumes and household cleaners.

3. Pharmaceutical Development

- In the pharmaceutical industry, isobutylphenol is researched for its role as an intermediate in synthesizing anti-inflammatory drugs and muscle relaxants. Its ability to modulate enzyme activity makes it valuable in developing medications for various health conditions .

Scientific Research Applications

1. Biological Activity Studies

- Isobutylphenol has been investigated for its biological properties, including antimicrobial and antioxidant activities. In vitro studies have shown that it exhibits significant antioxidant potential, comparable to well-known antioxidants like ascorbic acid.

2. Neuroprotective Effects

- Research indicates that phenolic compounds can mitigate neuronal injury caused by oxidative stress. Isobutylphenol has demonstrated promise in reducing neuronal apoptosis and inflammation in models related to neurodegenerative diseases such as Alzheimer's.

Data Tables

Case Studies

Case Study 1: Antioxidant Activity

- In vitro assays revealed that isobutylphenol exhibited notable antioxidant activity with IC50 values indicating its effectiveness in reducing oxidative stress-related conditions. This suggests potential applications in formulations aimed at combating oxidative damage.

Case Study 2: Neuroprotective Effects

- A study explored the neuroprotective effects of isobutylphenol in models of oxidative stress-induced neuronal injury. The compound was found to significantly reduce markers of apoptosis and inflammation, highlighting its therapeutic potential for neurodegenerative diseases.

Future Research Directions

Research on Phenol, 4-(1-methylbutyl)- could further explore:

- Toxicity Assessments : Investigating the compound's toxicity levels and potential health risks associated with exposure.

- Environmental Impact Studies : Evaluating its persistence and bioaccumulation in ecosystems.

- Synthesis Innovations : Developing more efficient and sustainable production methods could enhance its industrial applicability while minimizing environmental impacts .

特性

IUPAC Name |

4-pentan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHGIRIGZAGNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904255 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-06-4, 25735-67-5 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-sec-Amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-sec-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。